Cas no 1261870-93-2 (2-Cyano-3-(difluoromethoxy)naphthalene)
2-Cyano-3-(difluoromethoxy)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3-(difluoromethoxy)naphthalene
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- Inchi: 1S/C12H7F2NO/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12H
- InChI Key: ZRAJZIXFMAHOIO-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C#N)C=C2C=CC=CC2=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 286
- XLogP3: 3.8
- Topological Polar Surface Area: 33
2-Cyano-3-(difluoromethoxy)naphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002064-500mg |
2-Cyano-3-(difluoromethoxy)naphthalene |
1261870-93-2 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
| Alichem | A219002064-1g |
2-Cyano-3-(difluoromethoxy)naphthalene |
1261870-93-2 | 98% | 1g |
1,802.95 USD | 2021-06-15 |
2-Cyano-3-(difluoromethoxy)naphthalene Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Cyano-3-(difluoromethoxy)naphthalene
2-Cyano-3-(difluoromethoxy)naphthalene: A Comprehensive Overview
2-Cyano-3-(difluoromethoxy)naphthalene (CAS No. 1261870-93-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its distinctive cyano and difluoromethoxy functional groups, exhibits a range of properties that make it an attractive candidate for various applications.
The molecular structure of 2-Cyano-3-(difluoromethoxy)naphthalene consists of a naphthalene core with a cyano group at the 2-position and a difluoromethoxy group at the 3-position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, which can be leveraged in the design of novel materials and pharmaceuticals.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic properties. The difluoromethoxy group in 2-Cyano-3-(difluoromethoxy)naphthalene is particularly noteworthy for its ability to modulate the electronic properties of the molecule, leading to improved solubility and stability. These properties are crucial for the development of drugs with enhanced bioavailability and reduced toxicity.
The cyano group, on the other hand, is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This makes 2-Cyano-3-(difluoromethoxy)naphthalene an excellent starting material for synthetic transformations, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.
In the context of pharmaceutical research, 2-Cyano-3-(difluoromethoxy)naphthalene has shown promise as a lead compound for the development of new therapeutic agents. Studies have demonstrated its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in drug discovery and development. For instance, recent research has explored its use as an inhibitor of protein kinases, which are key targets in cancer therapy.
Beyond its applications in pharmaceuticals, 2-Cyano-3-(difluoromethoxy)naphthalene has also found use in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and photovoltaic materials. The ability to fine-tune the electronic structure through functionalization offers exciting possibilities for designing materials with tailored properties for specific applications.
The synthesis of 2-Cyano-3-(difluoromethoxy)naphthalene typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and electrophilic aromatic substitution. Advances in synthetic methodologies have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic and industrial applications.
In conclusion, 2-Cyano-3-(difluoromethoxy)naphthalene (CAS No. 1261870-93-2) is a multifaceted compound with a wide range of potential applications in pharmaceutical research, materials science, and organic chemistry. Its unique combination of functional groups provides a robust platform for further exploration and development, positioning it as a valuable asset in various scientific disciplines.
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